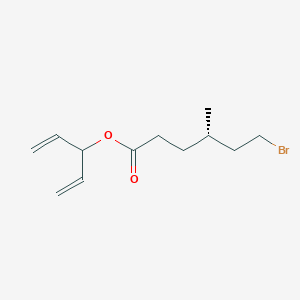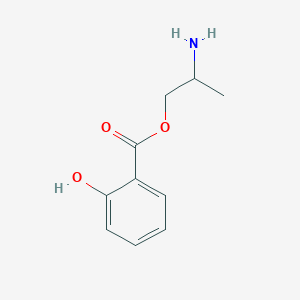![molecular formula C20H19NO2 B12598062 Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester CAS No. 905818-73-7](/img/structure/B12598062.png)
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the reaction of benzoic acid with methanol using trimethylchlorosilane (TMSCl) as a catalyst at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to facilitate the esterification process . These catalysts are preferred due to their reusability and minimal environmental impact compared to traditional liquid acids.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with sodium ion channels, affecting membrane potential and blocking nerve impulses . This mechanism is similar to that of local anesthetics, which reduce the passage of sodium ions through nerve membranes, thereby inhibiting nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate:
Methyl 4-aminobenzoate:
Uniqueness
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
905818-73-7 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 4-[(naphthalen-2-ylmethylamino)methyl]benzoate |
InChI |
InChI=1S/C20H19NO2/c1-23-20(22)18-10-6-15(7-11-18)13-21-14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,21H,13-14H2,1H3 |
InChI Key |
ZUBCMHZNERVFJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-](/img/structure/B12598024.png)
![3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione](/img/structure/B12598025.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)

![2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12598045.png)
![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)



